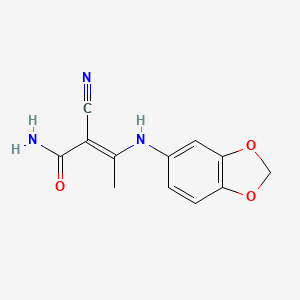
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CIAPIN1 inhibitor, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in inhibiting the growth of cancer cells and has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor involves the inhibition of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide protein, which is overexpressed in many cancer cells. N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide is involved in the regulation of cell growth and survival, and its overexpression has been linked to cancer progression. By inhibiting N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide, N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has been shown to have minimal toxicity in normal cells, indicating its potential as a targeted therapy for cancer. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor in lab experiments is its specificity for cancer cells. This allows for targeted therapy and minimal toxicity in normal cells. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor. One direction is to investigate its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, further research is needed to optimize the synthesis method to increase the yield of the compound.
In conclusion, N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has shown potential in inhibiting the growth of cancer cells and inducing apoptosis. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising targeted therapy for cancer. Further research is needed to optimize the synthesis method and investigate its potential in combination therapy and treating other types of cancer.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor involves the reaction of 3-chloro-2-methylphenyl isocyanate and 4-isopropylphenylacrylic acid in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. The yield of this reaction is approximately 40%.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colorectal cancer. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)16-10-7-15(8-11-16)9-12-19(22)21-18-6-4-5-17(20)14(18)3/h4-13H,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDRLQLSJQTPG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5824190.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5824216.png)
![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)
![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)
![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)


![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)
